N-(tert-butyl)-N-(4-methoxybenzyl)amine
CAS No.: 22675-83-8
Cat. No.: VC3827132
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22675-83-8 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 |
| Standard InChI Key | HJTHGDULOMBYOG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)NCC1=CC=C(C=C1)OC |
Introduction
Physicochemical Properties
The compound exhibits distinct physical and chemical characteristics critical for laboratory handling and industrial applications:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO | |
| Molecular Weight | 193.29 g/mol | |
| Density | 0.896 g/cm³ | |
| Boiling Point | 260.5°C at 760 mmHg | |
| Flash Point | 100.2°C | |
| Vapor Pressure | 0.0122 mmHg at 25°C | |
| Refractive Index | 1.5 |
The low vapor pressure and high boiling point suggest stability under ambient conditions, while the refractive index aligns with aromatic amines .
Synthesis Methods
Alkylation of tert-Butylamine
The most common synthesis involves reacting tert-butylamine with 4-methoxybenzyl chloride under basic conditions. Clayden et al. reported a 100% yield by optimizing reaction time and temperature :
Key Conditions:
-
Solvent: Dichloromethane or THF
-
Base: Triethylamine or NaOH
-
Temperature: 0°C to room temperature
Reductive Amination
An alternative one-pot method employs reductive amination of 4-methoxybenzaldehyde with tert-butylamine using NaBH₄. This approach avoids intermediate isolation, though water removal is critical to prevent NaBH₄ decomposition :
Optimization Insight:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Infrared Spectroscopy (IR)
Mass Spectrometry
-
EI-MS: m/z 193.29 [M]⁺, with fragmentation peaks at m/z 178 (loss of CH₃) and m/z 121 (benzyl fragment) .
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to nitrones and carbamates with potential bioactivity. For example, para-substituted α-phenyl-N-tert-butyl nitrones exhibit radical-trapping properties, relevant in neurodegenerative disease research .
Materials Science
Derivatives like N-(tert-butyl)-N-(4-ethylbenzyl)amine (CAS 137957-41-6) demonstrate similar steric and electronic profiles, enabling comparative studies on substituent effects .
| Hazard Parameter | Value |
|---|---|
| Flash Point | 100.2°C |
| Storage Temperature | 2–8°C (under nitrogen) |
| HS Code | 2921499090 |
No acute toxicity data is available, but standard amine precautions (gloves, ventilation) are recommended .
Comparative Analysis with Structural Analogs
Comparing N-(tert-butyl)-N-(4-methoxybenzyl)amine with its ethyl-substituted analog (CAS 137957-41-6) reveals:
| Property | Methoxy Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Weight | 193.29 g/mol | 191.31 g/mol |
| Boiling Point | 260.5°C | 260.5°C |
| Density | 0.896 g/cm³ | 0.896 g/cm³ |
| Substituent Effect | Electron-donating (-OCH₃) | Electron-neutral (-C₂H₅) |
The methoxy group enhances solubility in polar solvents compared to the ethyl variant .
Recent Developments
Recent advances include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to improve sustainability . Additionally, computational studies predict ADMET profiles for derivatives, guiding drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume